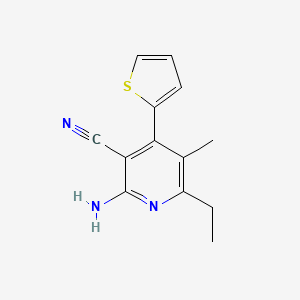
2-Amino-6-ethyl-5-methyl-4-(thiophen-2-yl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-6-ETHYL-5-METHYL-4-(2-THIENYL)-3-PYRIDYL CYANIDE is a complex organic compound that features a pyridine ring substituted with an amino group, an ethyl group, a methyl group, a thienyl group, and a cyanide group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-6-ETHYL-5-METHYL-4-(2-THIENYL)-3-PYRIDYL CYANIDE typically involves multi-step organic synthesis. A common approach might include:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of substituents: The amino, ethyl, methyl, thienyl, and cyanide groups can be introduced through various substitution reactions, often involving reagents like alkyl halides, thiophenes, and cyanide sources.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl group.
Reduction: Reduction reactions could target the cyanide group, converting it to an amine.
Substitution: The amino and thienyl groups may participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives with modified functional groups.
Scientific Research Applications
2-AMINO-6-ETHYL-5-METHYL-4-(2-THIENYL)-3-PYRIDYL CYANIDE may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potentially as a ligand in biochemical assays.
Medicine: Possible use in drug discovery and development.
Industry: As an intermediate in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing their activity through binding interactions. The molecular targets and pathways involved would require detailed study through experimental and computational methods.
Comparison with Similar Compounds
Similar compounds might include other substituted pyridines or thienyl-containing molecules. The uniqueness of 2-AMINO-6-ETHYL-5-METHYL-4-(2-THIENYL)-3-PYRIDYL CYANIDE could be highlighted by its specific substitution pattern and the resulting chemical and biological properties.
List of Similar Compounds
- 2-AMINO-3-PYRIDYL CYANIDE
- 4-(2-THIENYL)-3-PYRIDYL CYANIDE
- 6-ETHYL-5-METHYL-3-PYRIDYL CYANIDE
For precise and detailed information, consulting scientific literature and databases such as PubChem, SciFinder, or specific journal articles would be necessary.
Properties
Molecular Formula |
C13H13N3S |
|---|---|
Molecular Weight |
243.33 g/mol |
IUPAC Name |
2-amino-6-ethyl-5-methyl-4-thiophen-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H13N3S/c1-3-10-8(2)12(11-5-4-6-17-11)9(7-14)13(15)16-10/h4-6H,3H2,1-2H3,(H2,15,16) |
InChI Key |
GZEJDDFMFSSWAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C(=N1)N)C#N)C2=CC=CS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1-[3-(trifluoromethyl)phenyl]pyrazolidine-3,5-dione](/img/structure/B11073382.png)
![[4-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-methoxyphenoxy]acetic acid](/img/structure/B11073388.png)
![2-{1-(4-chlorophenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11073394.png)

![2-{(E)-[1-(3-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11073399.png)
![4-Amino-4'-methyl-6-phenylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile](/img/structure/B11073405.png)
![2-[2,5-dioxo-1-phenyl-3-(2-phenylethyl)imidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11073408.png)
![methyl 2-({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11073419.png)

![2-fluoro-5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-4-nitro-N-(tetrahydrofuran-2-ylmethyl)aniline](/img/structure/B11073442.png)

![Methyl {4-[(diphenylmethyl)sulfamoyl]-2-methylphenoxy}acetate](/img/structure/B11073455.png)
![5-hydrazinyl-7-methyl-1-{[3-(3-nitrophenyl)-1H-pyrazol-4-yl]methyl}pyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11073468.png)

